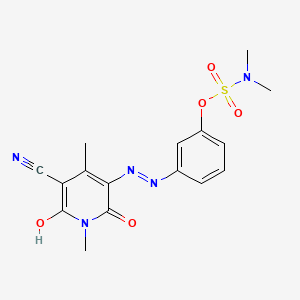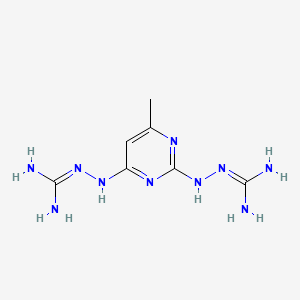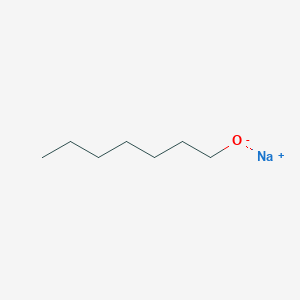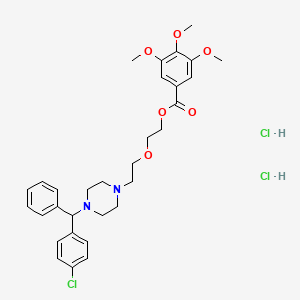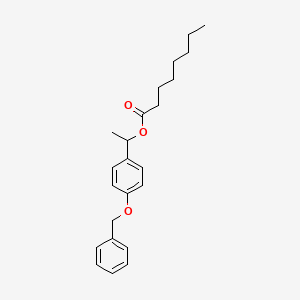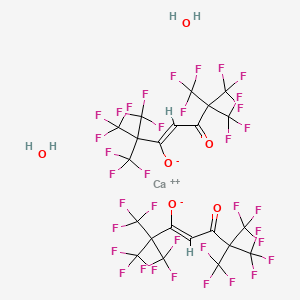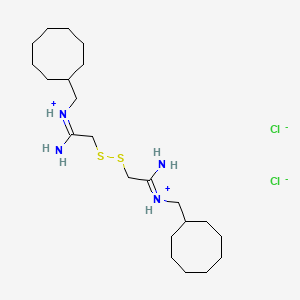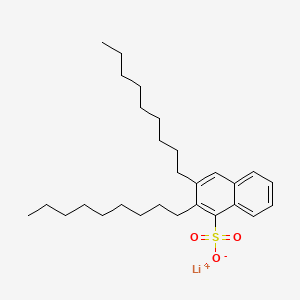
Lithium dinonylnaphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium dinonylnaphthalenesulfonate is an organometallic compound that belongs to the class of lithium naphthalenides. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as an initiator in anionic polymerizations and its use in the stabilization of lithium-ion batteries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium dinonylnaphthalenesulfonate is typically synthesized by the reaction of naphthalene with nonene, followed by sulfonation. The reaction involves the following steps:
Reaction of Naphthalene with Nonene: Naphthalene reacts with nonene to form diisononylnaphthalene.
Sulfonation: Diisononylnaphthalene undergoes sulfonation to produce dinonylnaphthalenesulfonic acid.
Lithiation: The dinonylnaphthalenesulfonic acid is then treated with lithium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors and controlled environments to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium dinonylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form naphthalene and nonene.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Naphthalene and nonene.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Applications De Recherche Scientifique
Lithium dinonylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in anionic polymerizations to produce well-defined macromolecular structures.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of lithium dinonylnaphthalenesulfonate involves its interaction with various molecular targets and pathways:
Anionic Polymerization: The compound acts as an initiator by transferring electrons to the monomer, leading to the formation of polymer chains.
Stabilization of Lithium-Ion Batteries: It forms a stable interface with the anode materials, preventing degradation and enhancing battery performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium naphthalenide: Similar in structure but lacks the dinonyl groups.
Sodium naphthalenide: Similar in function but uses sodium instead of lithium.
Dinonylnaphthalenesulfonic acid: The parent compound without the lithium ion.
Uniqueness
Lithium dinonylnaphthalenesulfonate is unique due to its combination of lithium and dinonylnaphthalenesulfonate, which imparts specific properties such as high stability and reactivity. This makes it particularly useful in applications like anionic polymerizations and lithium-ion batteries, where these properties are essential .
Propriétés
Numéro CAS |
28214-91-7 |
|---|---|
Formule moléculaire |
C28H43LiO3S |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
lithium;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C28H44O3S.Li/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
Clé InChI |
WTHCDEDKJUFXJG-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


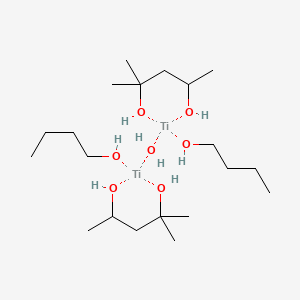
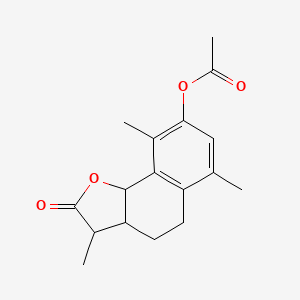
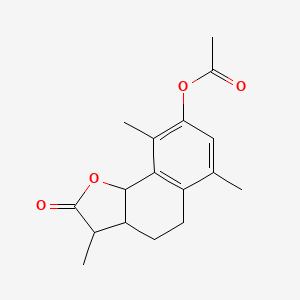
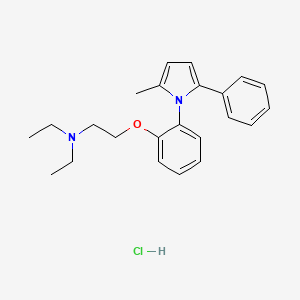
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
